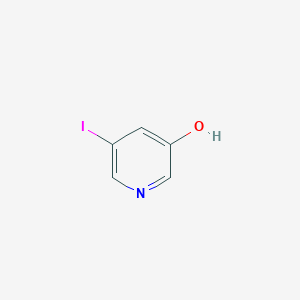

5-Iodopyridin-3-ol

Description

Significance of Pyridine (B92270) and Pyridinol Scaffolds in Chemical Sciences

The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a multitude of natural and synthetic compounds. enpress-publisher.comnih.govrsc.orgrsc.orgresearchgate.net Its presence is noted in vital biomolecules, including certain vitamins and alkaloids. rsc.org The inclusion of a nitrogen atom within the aromatic ring imparts unique properties, such as increased polarity and the ability to be ionized, which can enhance the solubility and bioavailability of less soluble molecules. enpress-publisher.com This has made pyridine scaffolds highly desirable in the pharmaceutical industry for the development of new drugs. enpress-publisher.comnih.gov The versatility of the pyridine nucleus allows for extensive structural modifications, making it a valuable starting point for synthesizing novel compounds with a wide range of biological activities. enpress-publisher.com In medicinal chemistry, pyridine and its derivatives are integral to a vast number of therapeutic agents, with over 7,000 existing drug molecules containing this core structure. rsc.org

Pyridinols, which are pyridines substituted with a hydroxyl group, represent an important subclass. The hydroxyl group can act as both a hydrogen bond donor and acceptor, further influencing the molecule's interactions with biological targets. frontiersin.orgnih.gov This dual capability allows for the fine-tuning of physicochemical properties like polarity and lipophilicity, which are critical in drug design. frontiersin.orgnih.gov

Overview of Halogenated Pyridinols in Synthetic and Medicinal Chemistry

The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the pyridinol framework gives rise to halogenated pyridinols. These compounds are significant as synthetic intermediates and have garnered attention in medicinal chemistry. sigmaaldrich.com The presence of halogens can profoundly influence a molecule's reactivity, lipophilicity, and metabolic stability. sigmaaldrich.comvulcanchem.com For instance, halogen atoms can serve as handles for further chemical transformations, such as cross-coupling reactions, enabling the construction of more complex molecular architectures. vulcanchem.com

In the context of medicinal chemistry, halogenation is a common strategy employed to enhance the therapeutic properties of a compound. The introduction of halogens can improve binding affinity to target proteins and enhance metabolic stability, which are desirable characteristics in drug development. vulcanchem.com Research has shown that halogenated pyridinol derivatives can exhibit a range of biological activities, including potent antiproliferative and topoisomerase IIα-selective inhibition, making them promising candidates for anticancer agents. acs.orgfigshare.com

Contextualization of 5-Iodopyridin-3-ol within Halopyridinol Research

This compound serves as a valuable building block in organic synthesis and a subject of interest in pharmacological research. biosynth.comontosight.ai It has been identified as a nicotinic acetylcholine (B1216132) receptor analog with high affinity, suggesting its potential use in studies aimed at understanding this receptor system. biosynth.com The ability to be labeled, for instance with an azide (B81097), further enhances its utility as a tool for identifying and studying specific proteins in tissue samples. biosynth.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C5H4INO |

| Molecular Weight | 221.00 g/mol |

| CAS Number | 213765-61-8 |

| Appearance | Solid |

| InChI | 1S/C5H4INO/c6-4-1-5(8)3-7-2-4/h1-3,8H |

| InChI Key | DSEJPUFYKFQODK-UHFFFAOYSA-N |

| SMILES | Oc1cncc(I)c1 |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.combiosynth.comuni.luchemscene.com

Structure

3D Structure

Properties

IUPAC Name |

5-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO/c6-4-1-5(8)3-7-2-4/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEJPUFYKFQODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440763 | |

| Record name | 5-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213765-61-8 | |

| Record name | 5-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Strategic Approaches to the Synthesis of 5-Iodopyridin-3-ol

The synthesis of this compound can be approached through several strategic routes, each with its own advantages and considerations regarding regioselectivity and efficiency.

Iodination Procedures for Pyridinols

Direct iodination of pyridin-3-ol is a primary method for the synthesis of iodo-substituted pyridinols. ontosight.ai This electrophilic substitution reaction typically involves the use of an iodine source, often in the presence of a base or an oxidizing agent to generate a more reactive iodine species. The position of iodination is directed by the electronic properties of the hydroxyl group. For instance, the synthesis of 2-Iodopyridin-3-ol can be achieved through the direct iodination of 3-hydroxypyridine (B118123). ontosight.ai

A patented method describes the preparation of 3-chloro-5-iodo-2-pyridinol by reacting 5-chloro-6-hydroxynicotinic acid with iodine in an aqueous alkaline iodide solution at elevated temperatures, followed by precipitation through acidification. google.com While this produces a different isomer, the underlying principle of direct iodination of a functionalized pyridinol is demonstrated.

Sequential Halogenation Strategies

Sequential halogenation offers a pathway to di- or poly-halogenated pyridines, where different halogen atoms are introduced in a stepwise manner. This strategy is particularly useful for creating highly functionalized building blocks. For example, the synthesis of 5-bromo-3-iodopyridin-2(1H)-one can be achieved by first brominating a pyridinone derivative at the 5-position, followed by iodination at the 3-position using N-iodosuccinimide (NIS) under acidic conditions. Controlling reaction temperature and the stoichiometry of the iodine source are critical to prevent polyhalogenation.

Another approach involves the iodination of a pre-brominated precursor. For example, 5-bromo-3-aminopyridine can be reacted with NIS in acetic acid to yield the iodinated product.

Regioselective Synthesis via Intermediate Functionalization

Achieving regioselectivity in the synthesis of substituted pyridines is a significant challenge. Functionalizing the pyridine (B92270) ring with directing groups is a common strategy to control the position of subsequent reactions. Lithiation followed by iodination is a powerful method for regioselective synthesis. For instance, a patented method for synthesizing 2,3-dichloro-5-iodopyridine (B1321507) involves the lithiation of 5-bromo-2,3-dichloropyridine (B1281206) at a very low temperature (≤-78°C) to form a lithiopyridine intermediate, which is then quenched with iodine. google.comvulcanchem.com This approach, while demonstrated for a different isomer, highlights a viable strategy for introducing iodine at a specific position by first creating a nucleophilic center via metallation.

Advanced Synthetic Transformations for this compound Derivatives

The presence of the iodine atom in this compound and its derivatives makes them excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and iodo-substituted pyridines are highly reactive partners in these transformations. These reactions provide an efficient means to construct complex biaryl and heteroaryl structures. rsc.org The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

The development of new ligands and catalysts continues to expand the scope and efficiency of these reactions. For example, palladacycle catalysts are known for their thermal stability and insensitivity to air and water. libretexts.org

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed cross-coupling reactions, involving the reaction of an organoboron compound (typically a boronic acid or ester) with a halide. libretexts.org This reaction is renowned for its mild reaction conditions and tolerance of a wide range of functional groups.

Derivatives of this compound are suitable substrates for Suzuki-Miyaura coupling. For instance, 5-Bromo-3-iodopyridin-2(1H)-one can participate in Suzuki-Miyaura couplings to form carbon-carbon bonds. The differential reactivity of the C-I and C-Br bonds can allow for selective and sequential couplings. The C-I bond is generally more reactive towards oxidative addition to palladium(0) than the C-Br bond, allowing for regioselective coupling at the 3-position first. libretexts.org

Research has demonstrated the successful Suzuki-Miyaura coupling of various iodo-substituted pyridines with a range of boronic acids to generate diverse biaryl structures. beilstein-journals.orgresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. beilstein-journals.orgnih.gov

Table 1: Summary of Synthetic Methodologies for Iodo-Pyridinols

| Methodology | Description | Key Reagents/Conditions | Example Product(s) | Reference(s) |

| Direct Iodination | Electrophilic substitution on the pyridinol ring. | I₂, alkaline iodide solution, heat; NIS, acetic acid. | 2-Iodopyridin-3-ol, 3-chloro-5-iodo-2-pyridinol. | ontosight.aigoogle.com |

| Sequential Halogenation | Stepwise introduction of different halogen atoms. | NBS for bromination, then NIS for iodination. | 5-bromo-3-iodopyridin-2(1H)-one. | |

| Regioselective Synthesis | Use of directing groups or intermediates to control iodination position. | n-Butyllithium for lithiation, then I₂. | 2,3-dichloro-5-iodopyridine (by analogy). | google.comvulcanchem.com |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Iodo-Pyridines

| Reaction | Description | Typical Substrates | Key Catalyst/Reagents | Reference(s) |

| General Cross-Coupling | Formation of C-C or C-heteroatom bonds. | Iodo-pyridines, organometallic reagents. | Palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligands. | rsc.orgnih.gov |

| Suzuki-Miyaura Coupling | C-C bond formation using organoboron reagents. | Iodo-pyridines, boronic acids/esters. | Palladium catalyst, base (e.g., K₂CO₃). | libretexts.orgbeilstein-journals.org |

Sonogashira Coupling Applications

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. slideshare.net This reaction is catalyzed by palladium and copper complexes and is conducted under mild conditions, such as at room temperature, in aqueous media, and with a mild base. wikipedia.org These characteristics make it suitable for the synthesis of complex molecules. wikipedia.org

This compound and its derivatives are effective substrates in Sonogashira couplings. The carbon-iodine bond is highly reactive, allowing for the introduction of alkyne moieties onto the pyridine ring. For instance, researchers have utilized palladium-mediated Sonogashira coupling of substituted iodopyridines with alkynes to synthesize key intermediates for more complex molecules. mdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. mdpi.combeilstein-journals.org For example, catalysts like bis(triphenylphosphine)palladium(II) dichloride with a copper(I) iodide co-catalyst are commonly employed. walisongo.ac.id

Table 1: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| Iodoaromatic compounds | 3-Ethyl-1-pentyn-3-ol | PdCl₂(PPh₃)₂ | Substituted alkyne | 85-87 | beilstein-journals.org |

| 4-Amino-2-bromo-5-iodopyridine | Various alkynes | Palladium-mediated | 5-Azaindole (B1197152) intermediates | Not specified | mdpi.com |

| Aryl iodides | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂/CuI | Substituted alkynes | Not specified | walisongo.ac.id |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Sonogashira reaction, this compound and related structures participate in other transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille couplings. ambeed.com These reactions are fundamental in synthetic organic chemistry for creating carbon-carbon and carbon-heteroatom bonds. eie.gr The choice of catalyst, often a palladium complex, is crucial for the reaction's success. beilstein-journals.org The reactivity of the halogen substituent is a key factor, with iodine being more reactive than bromine, allowing for selective functionalization. vulcanchem.com

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is susceptible to nucleophilic substitution, where the iodine atom can be replaced by various nucleophiles. ambeed.com The presence of electron-withdrawing groups on the ring enhances its reactivity towards nucleophiles. vulcanchem.com For example, pyridin-3-ol has been shown to react with pentafluoropyridine (B1199360) at the oxygen atom, demonstrating its nucleophilic character. researchgate.net The amino group in related compounds like 2-amino-5-bromopyridin-3-ol (B1280607) can be a site for further derivatization, while the bromine atom can undergo nucleophilic substitution. cymitquimica.com

Oxidation and Reduction Reactions of Pyridinol Moieties

The pyridinol moiety of this compound can undergo both oxidation and reduction reactions. Oxidation can be defined as the addition of oxygen or an electronegative element, or the removal of hydrogen. byjus.com Conversely, reduction involves the addition of hydrogen or the removal of oxygen. byjus.com The hydroxyl group of the pyridinol can be oxidized to a ketone, while the pyridine ring itself can be reduced under certain conditions. ambeed.comucr.edu Common oxidizing agents include potassium permanganate (B83412) and hydrogen peroxide, while reducing agents like lithium aluminum hydride and sodium borohydride (B1222165) are often used. For instance, the reduction of a ketone precursor with sodium borohydride has been used to synthesize a substituted pentane-3-ol derivative. google.com

Formation of Fused Heterocyclic Systems from this compound Precursors

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems. These complex structures are often found in biologically active compounds and materials with unique electronic properties. dur.ac.uk The synthesis of these systems can be achieved through intramolecular cyclization following an initial intermolecular coupling reaction. For example, a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization has been used to produce 5-azaindole derivatives. mdpi.com The development of methodologies for the synthesis of highly functionalized heterocyclic compounds is an area of significant research interest. dur.ac.uk

Scale-Up Considerations and Industrial Synthesis Approaches

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including cost-effectiveness, safety, and environmental impact. For compounds like those derived from this compound, developing efficient and scalable synthetic routes is crucial. google.com

One approach to improving industrial synthesis is the use of continuous flow reactors, which can offer better control over reaction parameters and enhance safety. The development of high-yielding routes suitable for large-scale synthesis is a key focus. researchgate.net For example, a practical method for synthesizing nicotinic acid and nicotinamide (B372718) derivatives with a trifluoromethoxy group has been developed, highlighting the utility of 3-bromo-5-trifluoromethoxypyridine as a synthon for palladium-catalyzed coupling reactions. researchgate.net The choice of raw materials and the development of purification methods, such as crystallization, are also important considerations for industrial applications. google.com

Table 2: Industrial Synthesis Considerations

| Factor | Consideration | Example | Reference |

| Scalability | Developing high-yielding routes for large-scale production. | Synthesis of 5-hydroxy-pyridin- and pyrimidin-2-yl acetate (B1210297) cores. | researchgate.net |

| Process | Use of continuous flow reactors for better control and safety. | Bromination followed by iodination in batch reactors. | |

| Purification | Efficient removal of impurities. | Recrystallization from ethanol/water to remove dibrominated impurities. | |

| Cost-Effectiveness | Use of inexpensive and readily available raw materials. | Synthesis of 1,7-dipyridin-3-yl-heptane-4-ol from inexpensive starting materials. | google.com |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Iodine Substituent at the 5-Position

The iodine atom at the 5-position of the pyridine (B92270) ring is a versatile functional group, primarily serving as a leaving group in various cross-coupling reactions. The carbon-iodine bond is the most reactive among halogens in such transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Notably, the iodine substituent facilitates participation in palladium-catalyzed reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. The high reactivity of the C-I bond allows for selective transformations, even in the presence of other halogens like chlorine. beilstein-journals.org

Table 1: Representative Cross-Coupling Reactions at the 5-Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl or Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl/Vinyl-pyridin-3-ol |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (Amine) | 5-Alkynyl-pyridin-3-ol |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand (e.g., a biaryl phosphine), Base | 5-Amino-pyridin-3-ol derivative |

Research on analogous compounds, such as 2-chloro-5-iodopyridine, demonstrates the higher reactivity of iodine in Sonogashira couplings, where the alkyne selectively couples at the iodo-substituted position while leaving the chloro-substituent intact. beilstein-journals.org This chemoselectivity is a key advantage in multi-step syntheses. The Suzuki-Miyaura coupling is another widely utilized reaction, prized for the stability and low toxicity of the boronic acid reagents. fishersci.es

Reactivity of the Hydroxyl Group at the 3-Position

The hydroxyl group at the 3-position behaves chemically like a phenol, rather than tautomerizing to a pyridone form, which is a characteristic that distinguishes it from pyridin-2-ols and pyridin-4-ols. gcwgandhinagar.com This phenolic nature dictates its reactivity, primarily as a nucleophile and as an activating group for the pyridine ring.

The most common reaction involving the hydroxyl group is etherification, or O-alkylation. Under basic conditions, the hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion, which can then react with various electrophiles, such as alkyl halides, to form the corresponding ethers. nih.gov This transformation is crucial for modifying the molecule's solubility, electronic properties, and for installing protecting groups during a larger synthetic sequence. Another key reaction is esterification to form aryl esters. acs.org

Table 2: Typical Reactions of the Hydroxyl Group

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| O-Alkylation (Williamson Ether Synthesis) | Alkyl Halide (e.g., R-Br) | Base (e.g., K₂CO₃, NaH) | 5-Iodo-3-alkoxypyridine |

| O-Acylation | Acyl Halide or Anhydride (e.g., Ac₂O) | Base (e.g., Pyridine, Et₃N) | 5-Iodo-pyridin-3-yl acetate (B1210297) |

| Esterification (Triflate formation) | Triflic Anhydride (Tf₂O) | Base (e.g., Pyridine) | 5-Iodo-pyridin-3-yl trifluoromethanesulfonate (B1224126) |

The conversion of the hydroxyl group to a triflate is a particularly important transformation, as it converts the hydroxyl into an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions. acs.org

Influence of Pyridine Nitrogen on Reactivity

The nitrogen atom is arguably the most influential feature of the pyridine ring, profoundly affecting the reactivity of all positions. Its electronegativity creates a dipole moment and lowers the electron density of the aromatic system compared to benzene (B151609). wikipedia.org This has two major, opposing consequences for the ring's reactivity.

Firstly, the nitrogen atom deactivates the ring towards electrophilic aromatic substitution (EAS). uoanbar.edu.iq The electron-withdrawing inductive effect makes the ring less nucleophilic. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the basic lone pair on the nitrogen is protonated, forming a pyridinium (B92312) ion. gcwgandhinagar.comuoanbar.edu.iq The resulting positive charge severely deactivates the ring, making substitution reactions sluggish and requiring harsh conditions. wikipedia.org

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The nitrogen atom can stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction, especially when the attack occurs at the 2- or 4-positions. uoanbar.edu.iqjscimedcentral.com This stabilization lowers the activation energy for nucleophilic attack, making reactions that are difficult for benzene readily achievable for pyridine. gcwgandhinagar.com

Exploration of Reaction Mechanisms in Derivatization

While the pyridine ring is inherently deactivated towards electrophiles, the presence of the strongly activating, electron-donating hydroxyl group at the 3-position enables electrophilic aromatic substitution to occur under milder conditions than on pyridine itself. gcwgandhinagar.comchegg.com The -OH group directs incoming electrophiles to the positions ortho and para to itself, which correspond to the 2-, 4-, and 6-positions of the pyridine ring.

Kinetic studies on the nitration of 3-hydroxypyridine (B118123) show that substitution occurs primarily at the 2-position. rsc.org The mechanism proceeds via the attack of an electrophile (e.g., NO₂⁺) on the electron-rich ring to form a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity. While attack at any position disrupts aromaticity, attack at the 2- and 4-positions is favored by the directing effect of the hydroxyl group. However, attack at the 4-position would place a positive charge on the carbon adjacent to the electron-withdrawing nitrogen, which is destabilizing. Therefore, substitution is directed to the 2- and 6-positions. In the case of 5-Iodopyridin-3-ol, electrophilic attack is expected to favor the 2-position, followed by the 6-position, due to the directing influence of the hydroxyl group.

Enzymatic hydroxylation of related 3-hydroxypyridine derivatives has also been proposed to proceed through an electrophilic aromatic substitution mechanism. nih.govnih.gov

Nucleophilic aromatic substitution (SNAr) on pyridine derivatives typically proceeds via a two-step addition-elimination mechanism. libretexts.org This pathway is favored on the pyridine ring due to the ability of the electronegative nitrogen to stabilize the anionic intermediate. quora.com

The mechanism involves:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, iodine at C-5). This step is typically rate-determining and results in the formation of a negatively charged, non-aromatic intermediate (a Meisenheimer complex). libretexts.org

Elimination: The leaving group (iodide ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

For pyridine systems, nucleophilic attack is most favorable at the 2- and 4-positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. jscimedcentral.com Attack at the 3- or 5-position does not allow for this stabilization, making SNAr at these positions less common and slower. However, with an excellent leaving group like iodide, substitution at the 5-position can still occur, particularly with strong nucleophiles or under forcing conditions.

The carbon-iodine bond in this compound is susceptible to cleavage under specific conditions to form a pyridinyl radical. This process can be initiated by photochemistry (visible light irradiation) or electrochemistry. pku.edu.cnnih.gov The generation of aryl radicals from aryl iodides is a well-established process in organic synthesis. nih.gov

The mechanism often involves a single-electron transfer (SET) to the aryl iodide, forming a radical anion. pku.edu.cn This intermediate is unstable and rapidly fragments, cleaving the C-I bond to release an iodide anion and the corresponding aryl radical.

Recent studies have demonstrated that pyridinyl radicals, generated from the reduction of pyridinium ions, can be harnessed for synthetic applications. recercat.catnih.gov Once formed, the 3-hydroxy-pyridin-5-yl radical can participate in a variety of transformations, including:

Hydrogen Atom Abstraction (HAT): The radical can abstract a hydrogen atom from a donor molecule, resulting in the formation of pyridin-3-ol (reductive dehalogenation). nih.gov

Radical Coupling: The pyridinyl radical can couple with other radical species to form new C-C bonds. nih.gov

Intramolecular Cyclization: If a suitable tether is present on the molecule, the radical can add to an internal double or triple bond to form a new ring. chemrxiv.org

These radical pathways offer an alternative to traditional ionic reaction mechanisms and enable unique functionalizations of the pyridine core.

Nucleophilic Aromatic Substitution Mechanisms

Stability and Degradation Pathways in Reaction Environments

The stability of this compound in various reaction environments is a critical consideration for its synthesis, storage, and application in multi-step synthetic sequences. While specific, in-depth research on the degradation pathways of this compound is limited in publicly available literature, valuable insights can be drawn from studies on structurally related halopyridines and pyridinols. The existing data suggests that the compound's stability is influenced by factors such as light, temperature, and the presence of reactive chemical agents.

General Stability and Decomposition

The stability of halogenated pyridinols is often contingent on the substitution pattern and the specific halogens present. For instance, safety data for chloro- and iodo-substituted pyridinols indicate that while they are generally stable under standard storage conditions (cool, dry, well-ventilated area), they can decompose under harsh conditions. aksci.com Thermal decomposition or combustion is expected to produce hazardous products.

Potential hazardous decomposition products for halogenated pyridines, inferred from related compounds, are listed below.

Table 1: Potential Hazardous Decomposition Products of Halogenated Pyridinols

| Decomposition Product | Chemical Formula | Likely Precursors in Decomposition |

|---|---|---|

| Carbon Oxides | CO, CO₂ | Complete or incomplete combustion of the pyridine ring |

| Nitrogen Oxides | NOₓ | Oxidation of the nitrogen atom in the pyridine ring |

| Hydrogen Iodide | HI | Cleavage of the Carbon-Iodine bond |

This table is based on data for related compounds like 5,6-Dichloro-2-iodopyridin-3-ol. aksci.com

Photostability

A recurring theme among iodo-substituted pyridines and related compounds is sensitivity to light. Safety information for the structural isomer, 2-Iodopyridin-3-ol, explicitly notes that the compound is light-sensitive. Similarly, 5-Bromo-2-iodopyridine is also designated as being sensitive to light. chemicalbook.com This suggests a high likelihood that this compound is also susceptible to photodegradation. The Carbon-Iodine bond is known to be relatively weak and can be cleaved by UV light, potentially initiating radical reactions or leading to de-iodination.

Thermal Stability

The thermal stability of complex organic molecules is often investigated using thermogravimetric analysis (TGA). While no specific TGA data for this compound is available, studies on various carbazole-based host materials, which can contain nitrogen heterocycles, show thermal decomposition temperatures (corresponding to 5% weight loss) ranging from 271 °C to over 500 °C, indicating generally good thermal stability. mdpi.com However, the presence of the C-I bond in this compound may lower its thermal decomposition threshold compared to non-iodinated analogues.

Chemical Degradation

The degradation of the pyridine ring system under specific chemical conditions has been studied for related compounds. For example, the photocatalytic degradation of quinoline, which contains a pyridine ring fused to a benzene ring, over a TiO₂ catalyst yields products resulting from both hydroxylation and ring-opening. researchgate.net The initial attack by hydroxyl radicals can lead to the formation of hydroxyquinolines, while superoxide (B77818) radicals can attack the pyridine ring, leading to products like 2-aminobenzaldehyde. researchgate.net This suggests that under oxidative conditions, the pyridine core of this compound could undergo similar degradation pathways.

Table 2: Observed Degradation Pathways for Related Heterocyclic Compounds

| Compound Family | Reaction Conditions | Observed Degradation Products/Pathways | Source |

|---|---|---|---|

| Quinoline | TiO₂ Photocatalysis | Hydroxylation, Ring-opening to form 2-aminobenzaldehyde, 2-quinolinone, 4-quinolinone | researchgate.net |

| Pyridin-2-ol | Biocatalysis (Burkholderia sp.) | Catabolism via pyridine-2,5-diol, maleamic acid, and fumaric acid | nih.govresearchgate.net |

These examples from related heterocyclic systems provide a framework for understanding the potential degradation pathways of this compound. Mechanistic investigations would likely reveal susceptibility to oxidative cleavage and potential ring-opening under sufficiently energetic conditions. The presence of the hydroxyl group and the iodine atom provides two reactive sites that can influence the compound's stability and degradation in different chemical environments.

Applications in Advanced Organic Synthesis

Building Block Utility in Heterocyclic Compound Synthesis

5-Iodopyridin-3-ol serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings. Nitrogen-containing heterocycles are of particular interest due to their prevalence in natural products, pharmaceuticals, and functional materials. frontiersin.orgkit.edu The presence of both a hydroxyl group and an iodine atom on the pyridine (B92270) ring of this compound provides multiple reaction sites for further chemical modifications. vulcanchem.com

The general utility of iodinated pyridines in synthesis is well-established. For instance, 2,3-dichloro-5-iodopyridine (B1321507) is a key intermediate in the production of certain herbicides. google.com Similarly, various bromo- and iodo-substituted pyridinols are used as precursors for more complex heterocyclic structures. vulcanchem.com

The iodine atom in this compound makes it an excellent candidate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct biaryl systems. vulcanchem.com These reactions typically involve a palladium catalyst and a boronic acid to form a new carbon-carbon bond between two aromatic rings. The reactivity of the iodine substituent is generally higher than that of bromine or chlorine, allowing for selective functionalization in molecules containing multiple different halogen atoms. vulcanchem.com

For example, research on related compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine has demonstrated the feasibility of sequential, regioselective cross-coupling reactions to build highly substituted pyridine derivatives. researchgate.net This highlights the potential of this compound to be used in a similar fashion for creating complex biaryl and polycyclic aromatic structures. The synthesis of such systems is significant for developing new drugs and functional materials. nih.gov

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science. frontiersin.org this compound is a valuable precursor for a variety of these compounds. The pyridine nitrogen itself, along with the hydroxyl and iodo substituents, offers multiple points for cyclization and functionalization reactions.

Research has shown that related aminopyridinols can serve as precursors for antiviral agents like imidazo[1,2-a]pyridines. vulcanchem.com The synthesis of various nitrogen-containing heterocycles, including pyrroles, pyrazoles, imidazoles, triazoles, and tetrazoles, often relies on functionalized starting materials like this compound. mdpi.com The development of efficient methods for synthesizing these heterocycles is an active area of research. frontiersin.orgrsc.org

Construction of Biaryl and Polycyclic Aromatic Systems

Role in Complex Molecular Architecture Construction

The unique reactivity of this compound allows for its use in the construction of intricate molecular architectures. The differential reactivity of the iodo group compared to other halogens enables sequential and controlled introduction of various functional groups. vulcanchem.com This step-wise approach is crucial for building complex, three-dimensional molecules with precise functionalities.

Palladium-catalyzed reactions, such as the Heck and Sonogashira couplings, are powerful tools in this context. vulcanchem.com For instance, the Sonogashira coupling of iodo-pyridines with terminal alkynes is a key step in the synthesis of some biologically active compounds. nih.gov The ability to perform these reactions selectively at the iodine position of a polyhalogenated pyridine is a significant advantage in multi-step syntheses. researchgate.net

Precursor for Functional Materials Development

Halogenated pyridines, including this compound, are employed in the development of functional materials. vulcanchem.com These materials have applications in various fields, including electronics and optics. The pyridine unit can act as a ligand for metal complexes, and the substituents on the ring can be tailored to tune the material's properties. frontiersin.org

The synthesis of functional materials often involves the creation of large, conjugated π-systems. Quinoxaline-based oligomers and polymers, for example, exhibit interesting self-assembling qualities and have potential applications in organic LEDs and solar cells. kit.edu The principles used to synthesize these materials, often involving cross-coupling reactions of halogenated heterocycles, can be applied to derivatives of this compound.

Design and Synthesis of Multi-Topical Ligands

A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. In medicinal chemistry and materials science, ligands with multiple binding sites (multi-topical ligands) are of great interest. otago.ac.nz The structure of this compound, with its nitrogen, oxygen, and iodine atoms, provides a scaffold for designing such ligands. vulcanchem.com

The pyridine nitrogen can coordinate to a metal center, while the hydroxyl group can be deprotonated to form an anionic oxygen donor. The iodine atom can be replaced through cross-coupling reactions to introduce other coordinating groups. This versatility allows for the synthesis of a wide range of ligands with tailored electronic and steric properties, which can then be used to create metal complexes with specific catalytic or biological activities.

Medicinal Chemistry and Biological Activity Research

Investigation of Bioactive Properties of 5-Iodopyridin-3-ol and its Derivatives

Derivatives of this compound are recognized as valuable building blocks in the synthesis of complex organic and bioactive molecules. The presence of the iodine atom, in particular, enhances reactivity and allows for further chemical modifications, making these compounds versatile intermediates in drug discovery. The core pyridine (B92270) structure is a common feature in many established drugs, and its modification with iodine and hydroxyl groups can significantly influence the compound's interaction with biological targets. gu.se

Antimicrobial Activity Studies

Preliminary studies have suggested that derivatives of this compound possess antimicrobial properties, indicating their potential as candidates for the development of new antibiotics. The investigation of pyridine derivatives, in general, has revealed their significant antimicrobial activity against various pathogens. nih.gov For instance, certain halogenated pyridine derivatives have shown inhibitory effects against a range of bacterial strains. nih.gov The antimicrobial potential of these compounds is often attributed to the presence of halogen substituents, which can enhance their bioactivity. nih.gov

Research into related pyridine structures has shown that they can be effective against both Gram-positive and Gram-negative bacteria. mdpi.com For example, some imidazo[4,5-b]pyridine derivatives have demonstrated antibacterial activity, with the introduction of methyl groups enhancing their effect. mdpi.com Similarly, other pyridine-containing compounds have been screened for their activity against various bacterial and fungal strains, with some showing promising results. researchgate.net The exploration of different structural analogs and derivatives continues to be an active area of research to identify compounds with improved antimicrobial efficacy.

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Target Organisms | Observed Activity |

|---|---|---|

| Halogenated Pyridine Derivatives | Various bacterial strains | Inhibitory effects |

| Imidazo[4,5-b]pyridine Derivatives | Gram-positive and Gram-negative bacteria | Antibacterial activity |

Anticancer Activity Research

Derivatives of this compound have been a focus of anticancer research, with some studies indicating their potential to inhibit the proliferation of cancer cells. The pyridine scaffold is present in numerous anticancer agents, and modifications to this core structure are a key strategy in developing new cancer therapies. uc.ptgsconlinepress.com

One of the mechanisms by which some pyridine derivatives may exert their anticancer effects is through the inhibition of topoisomerase IIα. nih.gov Topoisomerase II inhibitors are an important class of anticancer drugs that interfere with DNA replication and repair in cancer cells. google.com Research on analogous compounds, such as bromophenoxypropanols, suggests that they can inhibit topoisomerase II by intercalating with DNA, a mechanism that could be shared by bromopyridinyl derivatives. Aza-podophyllotoxin derivatives, which can contain a pyridine-like moiety, have also been evaluated for their cytotoxicity and their ability to target human topoisomerase II. researchgate.net

Non-covalent binding to the minor groove of DNA is another mechanism of action for some antitumor drugs that can deregulate cell replication. Small molecules with a crescent shape can fit into the minor groove, leading to cytotoxic effects. This interaction is often stabilized by hydrogen bonds and van der Waals forces. ias.ac.innih.gov While direct evidence for this compound is still emerging, the structural features of its derivatives, which can be designed to have specific hydrogen bond donors and acceptors, make them potential candidates for DNA minor groove binders. ias.ac.in Indole (B1671886) derivatives, which share some structural similarities in terms of heterocyclic rings, have been shown to bind to the DNA minor groove. ias.ac.in

Pyridin-3-ol derivatives have been observed to induce apoptosis and cause cell cycle arrest in cancer cells. The orphan nuclear receptor Nur77 is involved in regulating cell cycle and apoptosis, and modulators of Nur77 have shown promise as antitumor agents. nih.gov Some benzoylhydrazone derivatives have been designed to bind to Nur77 and have demonstrated the ability to block the cell cycle at the G2/M phase and induce apoptosis. nih.gov Furthermore, inhibitors of cyclin-dependent kinases (Cdks), which are crucial for cell cycle progression, have been developed from fused pyridine and pyrimidine (B1678525) derivatives. google.comacs.org These inhibitors can suppress synovial tissue proliferation and may be used to protect normal cells by halting specific phases of the cell cycle. google.com

Table 2: Anticancer Mechanisms of Pyridine-Related Derivatives

| Mechanism | Derivative Class | Cellular Effect |

|---|---|---|

| Topoisomerase IIα Inhibition | Aza-podophyllotoxin derivatives | Cytotoxicity |

| DNA Minor Groove Binding | Diaromatic guanidinium (B1211019) derivatives | Deregulation of cell replication |

| Apoptosis Induction | Pyridin-3-ol derivatives | Programmed cell death |

DNA Minor Groove Binding Interactions

Other Biological Activity Investigations (e.g., Anti-inflammatory, Neurotropic)

Beyond antimicrobial and anticancer activities, derivatives of 3-hydroxypyridine (B118123) have been investigated for other potential therapeutic applications, including anti-inflammatory and neurotropic effects.

Derivatives of 3-hydroxy-pyridine-4-one have demonstrated both analgesic and anti-inflammatory properties. nih.gov Their mechanism of action may be linked to their iron-chelating activity, as key enzymes in the inflammation pathway, cyclooxygenase and lipoxygenase, are iron-dependent. nih.gov Studies on indole derivatives, which also feature a heterocyclic ring system, have shown promising anti-inflammatory and antinociceptive activities, likely through the modulation of the immune system. nih.gov

The pyridine ring is a core component of many compounds with neurotropic activity. nih.gov Fused heterocyclic systems containing pyridine have been explored for their psychotropic effects, including anticonvulsant and anxiolytic activities. nih.gov Furthermore, this compound itself is considered a nicotinic acetylcholine (B1216132) analog and has been used in pharmacological studies to characterize neuronal nicotinic acetylcholine receptors. biosynth.com

Mechanism of Action Elucidation

The mechanism of action for this compound and related compounds is intrinsically linked to their ability to form non-covalent interactions with biological macromolecules. These interactions, including halogen and hydrogen bonds, are pivotal in modulating the activity of enzymes and receptors.

Research indicates that this compound is an analog of nicotinic acetylcholine and exhibits a high affinity for the nicotinic acetylcholine receptor. biosynth.com This interaction has been leveraged in pharmacological studies to characterize neuronal nicotinic acetylcholine receptors. biosynth.com To facilitate the identification of specific protein targets, this compound has been functionalized with azide (B81097) groups for photoaffinity labeling, a technique that allows for the covalent attachment of the ligand to its receptor upon photoactivation, enabling subsequent detection. biosynth.com

In broader studies of similar pyridinol structures, molecular targets such as cytochrome P450 enzymes have been identified. smolecule.com For instance, 5-Bromo-2-methylpyridin-3-ol has been shown to inhibit cytochrome P450 enzymes like CYP1A2, which has implications for drug metabolism. smolecule.com Furthermore, some pyridinone derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase and the Met kinase, a target in cancer therapy. frontiersin.org The structural similarity of imidazopyridines, which can be derived from substituted pyridines, to purines has prompted investigations into their roles as modulators of GABAA receptors, proton pumps, and various kinases. mdpi.com

The iodine atom in this compound plays a crucial role in its binding affinity through a phenomenon known as halogen bonding. Halogen bonding is a highly directional, non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid), interacting with an electron-rich partner (a Lewis base). nih.govmdpi.com This interaction arises from an anisotropic distribution of electron density around the halogen, creating a region of positive electrostatic potential known as a "σ-hole" along the C-I bond axis. mdpi.com

The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. mdpi.com This is exemplified in studies of halogenated tubercidin (B1682034) derivatives as Haspin kinase inhibitors, where the 5-iodotubercidin (B1582133) (5-iTU) analog displayed the most potent inhibitory activity, consistent with the formation of a strong halogen bond with the protein target. mdpi.com In the context of this compound, the iodine can form halogen bonds with accessible side chain groups on a protein, such as hydroxyls, carboxylates, and aromatic π systems. mdpi.com Computational studies on N-alkylated 3-iodopyridinium salts have confirmed that the halogen bonds are highly linear and significantly influence the crystal structure of the resulting complexes. acs.org The ability of the iodine atom to form these specific and directional interactions can significantly contribute to the binding affinity and selectivity of the ligand for its target. scispace.com

Beyond halogen bonding, the hydroxyl group and the pyridine nitrogen of this compound are key participants in hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. libretexts.org These hydrogen bonds are critical for the specific recognition and binding of the molecule within the active site of a protein. libretexts.org

Role of Halogen Bonding in Ligand-Target Interactions

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. illinoisstate.edu For derivatives of this compound, SAR studies have focused on the impact of modifying the halogen substituent and the hydroxyl group. vulcanchem.comillinoisstate.edu

The nature and position of the halogen atom on the pyridine ring significantly affect the biological potency of these compounds. As previously mentioned, the strength of halogen bonding follows the trend I > Br > Cl > F, which often correlates with increased biological activity. mdpi.com This trend has been observed in various series of halogenated compounds, where the iodo-substituted analog exhibits the highest potency. mdpi.com

Table 1: Impact of Halogen Substitution on Biological Activity

| Compound Series | Halogen Substitution Trend (Potency) | Molecular Target | Reference |

|---|---|---|---|

| Halogenated Tubercidins | I > Br > Cl > F | Haspin Kinase | mdpi.com |

| 3-Iodopyridin-2(1H)-ones | Modifications at C3/C4 crucial | HIV-1 Reverse Transcriptase | frontiersin.org |

The hydroxyl group at the 3-position of the pyridine ring is a critical functional group that contributes significantly to the molecule's biological activity, primarily through its ability to form hydrogen bonds. vulcanchem.com Modifications to this group can have a profound impact on binding affinity and selectivity.

In SAR studies of various heterocyclic compounds, the hydroxyl group is often found to be essential for activity. For example, in a series of antifungal pyridinone derivatives, the hydroxyl-pyridinone moiety was determined to be crucial for their activity. frontiersin.org Similarly, in the development of P2Y12 receptor antagonists, a strong hydrogen bond acceptor at a specific position was found to be a requirement for binding. gu.se

Replacing the hydroxyl group can lead to varied outcomes. In the development of tauopathy PET radiotracers, replacing a hydroxyl group with a fluorine atom in one series of compounds led to a loss of affinity. acs.org However, in other series, such modifications are explored to improve properties like metabolic stability, even if it sometimes comes at the cost of reduced potency. gu.se For instance, replacing an ethoxycarbonyl group, which can be considered a bioisostere of a modified hydroxyl, with a 5-ethyl-oxazole in a series of P2Y12 antagonists led to higher metabolic stability but lower potency. gu.se These examples underscore the delicate balance between maintaining key interactions for potency and modifying functional groups to optimize pharmacokinetic properties.

Table 2: Effect of Hydroxyl Group Modification on Biological Activity

| Compound Series | Modification | Effect on Activity | Reference |

|---|---|---|---|

| Antifungal Pyridinones | Presence of hydroxyl group | Crucial for activity | frontiersin.org |

| P2Y12 Antagonists | Replacement of ethoxycarbonyl with 5-ethyl-oxazole | Increased metabolic stability, decreased potency | gu.se |

| Tauopathy PET Radiotracers | Replacement of hydroxyl with fluorine | Loss of affinity | acs.org |

Influence of Side Chain Modifications

The biological activity of compounds derived from a core scaffold such as 5-iodopyridinol is profoundly influenced by the nature of its side chains. Modifications to these chains can alter the molecule's potency, selectivity, flexibility, and physicochemical properties.

Structure-activity relationship (SAR) studies reveal that even subtle changes to side chains can lead to significant variations in biological effect. For instance, in a series of pyridinone derivatives, modifications at the C3, C4, and C6 positions of the ring were found to be critical for antiviral activity. nih.gov Similarly, for analogs of 3-(5-Bromopyridin-2-yl)propan-1-ol, a related halogenated pyridine, the structure of the aliphatic chain dictates molecular flexibility and interactions. Replacing a flexible propan-1-ol chain with a rigid prop-2-yn-1-ol chain introduces conformational constraints that can affect binding to a biological target.

The introduction of different functional groups serves distinct purposes. A hydroxyl group can enable hydrogen bonding, while a methoxy (B1213986) group may increase steric hindrance and electron density. In the development of anti-trypanosomal agents based on a 7-azaindole (B17877) core, replacing an aromatic side chain at the 3-position with an aliphatic group led to a loss of activity, indicating that aromaticity in that specific position was essential for potency. nih.gov However, the addition of a basic amine to that aliphatic chain dramatically improved aqueous solubility. nih.gov These findings underscore the critical role of systematic side chain modification in tuning a molecule's biological profile.

| Modification Strategy | Impact on Molecular Properties | Biological Consequence | Example Scaffold | Citation |

| Chain Flexibility | Replacing a flexible alkyl chain (propanol) with a rigid one (propynol). | Alters conformational freedom, potentially affecting target binding affinity. | Halogenated Pyridines | |

| Functional Group Addition | Introducing a basic amine to an aliphatic side chain. | Increases ionization at physiological pH, improving aqueous solubility. | 7-Azaindoles | nih.gov |

| Aromaticity | Replacing an aromatic side chain with an aliphatic one. | Loss of essential π-π stacking or other aromatic interactions. | 7-Azaindoles | nih.gov |

| Substituent Position | Moving a substituent group (e.g., methyl) on a benzyl (B1604629) moiety. | Alters interaction with hydrophobic pockets of the target protein. | Oxazolo[5,4-d]pyrimidines | mdpi.com |

Lead Compound Development and Optimization

Lead optimization is a crucial phase in drug discovery where an initial "hit" or "lead" compound, often identified through high-throughput screening, is systematically modified to enhance its therapeutic properties. This process aims to improve potency, selectivity, and pharmacokinetic parameters while minimizing toxicity. nih.govillinoisstate.edu For scaffolds related to this compound, this involves extensive structure-activity relationship (SAR) studies. nih.govillinoisstate.edu

A key strategy is the exploration of substitutions around the core heterocyclic ring. For a series of anti-HIV pyridinone derivatives, preliminary SAR indicated that positions 3, 4, and 6 were vital for activity. nih.gov This guided the introduction of various substituents expected to interact with key amino acid residues in the target enzyme, as predicted by molecular docking studies. nih.gov Similarly, a systematic optimization of 3-iodo-4-phenoxypyridinone derivatives led to the creation of a 96-member library to thoroughly probe the SAR and identify compounds with potent activity against wild-type and mutant HIV-1 strains. frontiersin.org

The journey from a hit to a preclinical candidate is exemplified by the development of 3,5-disubstituted-7-azaindoles for treating Human African Trypanosomiasis. nih.gov The initial hit was optimized by establishing that the hydrogen bond donor/acceptor pair of the azaindole core was required for potency. nih.gov Subsequent modifications to side chains aimed to increase solubility and metabolic stability, leading to a potent compound with promising pharmacokinetic profiles. nih.gov However, this candidate was not progressed further due to its inability to cross the blood-brain barrier, highlighting that optimization must address multiple biological challenges simultaneously. nih.gov

Biological Assessment Methodologies

Evaluating the therapeutic potential of novel compounds like derivatives of this compound requires a suite of standardized biological assessment methods. These methodologies range from foundational in vitro assays that measure direct effects on cells and enzymes to sophisticated in silico models that predict activity and guide chemical synthesis.

In vitro assays are the cornerstone of early-stage drug discovery, providing fundamental data on a compound's biological activity and cytotoxicity.

For potential antimicrobial agents, the most common evaluations are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism after a set incubation period. nih.govacs.org The MBC is the lowest concentration that results in over 99% killing of the initial bacterial inoculum. google.com These values are determined for panels of clinically relevant pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), to establish the compound's spectrum of activity. illinoisstate.edugoogle.com

| Compound Type | Organism | Assay | Result (µg/mL) | Citation |

| Pyrazole Derivative | S. aureus | MIC | 16 | nih.gov |

| Pyrazole Derivative | E. coli | MIC | 4 | nih.gov |

| Pyrazole Derivative | S. aureus | MBC | 16 | nih.gov |

| Pyrazole Derivative | E. coli | MBC | 8 | nih.gov |

| 3-(5-Bromopyridin-2-yl)propan-1-ol | S. aureus | MIC | 16 | |

| 3-(5-Bromopyridin-2-yl)propan-1-ol | E. coli | MIC | 32 | |

| Fingolimod Derivative 45 | S. aureus | MIC | 5-10 µM | acs.org |

In anticancer research, cell proliferation and cytotoxicity assays are critical. The MTT assay, for example, is used to assess a compound's effect on cell viability. nih.gov For more targeted therapies, enzyme inhibition assays are employed. These assays measure how effectively a compound can block the activity of a specific enzyme crucial for pathogen survival or disease progression. An example is the S. aureus FabI enzyme inhibition assay, which identifies compounds that interfere with bacterial fatty acid synthesis. google.comgoogleapis.com For kinase inhibitors, their potency is often determined by their IC₅₀ value against specific kinases, such as the Epidermal Growth Factor Receptor (EGFR) and its mutants. nih.gov

In silico (computational) methods are indispensable in modern drug development for predicting the biological activity of novel compounds before they are synthesized, thereby saving time and resources. These methods include target prediction, quantitative structure-activity relationship (QSAR) modeling, and molecular docking. researchgate.netresearchgate.net

Target prediction software, such as PASS and Swiss Target Prediction, analyzes a molecule's structure to forecast its likely biological activities and molecular targets. researchgate.net This can reveal potential therapeutic applications or off-target effects early in the design process.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In one study, an empirical QSAR equation was developed for a class of PDE4D inhibitors, which accurately predicted the binding affinities of newly designed compounds. nih.gov This model allowed researchers to configure novel compounds from the most promising structural fragments, leading to the successful discovery of inhibitors with sub-nanomolar potency. nih.gov A group-based QSAR (G-QSAR) study on 4-aryloxy-3-iodopyridine-2(1H)-one derivatives provided significant insight into the structural requirements for inhibiting the HIV reverse transcriptase enzyme. researchgate.net

Computational Chemistry and Chemoinformatics

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are pivotal in medicinal chemistry for predicting the activity of novel compounds, optimizing lead candidates, and understanding the molecular properties that govern a specific biological effect. mdpi.comchemmethod.com

The development of a QSAR model for a series of compounds, such as analogs of 5-Iodopyridin-3-ol, follows a systematic workflow. mdpi.com The process begins with the compilation of a dataset of molecules with known biological activities, for instance, their binding affinity to the nicotinic acetylcholine (B1216132) receptor. biosynth.com For each molecule, a set of numerical parameters, or molecular descriptors, are calculated to quantify its structural and physicochemical properties.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then employed to generate a mathematical relationship between these descriptors and the observed biological activity. chemmethod.commdpi.com

A crucial phase of this process is rigorous validation to ensure the model is robust and has predictive power. vietnamjournal.ru Common validation techniques include:

Internal Validation: Using methods like leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound omitted and then used to predict the activity of that omitted compound. chemmethod.com

External Validation: The model's ability to predict the activity of an external set of compounds that were not used in the model's development is assessed. mdpi.com

The statistical quality of the model is judged by parameters such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the F-test value. vietnamjournal.ru While specific QSAR models for this compound are not detailed in publicly available literature, this established methodology would be the standard for its development.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. nih.gov They can be categorized into several classes, including electronic, steric, topological, and hydrophobic descriptors. In a hypothetical QSAR study of this compound and its analogs targeting the nicotinic acetylcholine receptor, specific descriptors would be expected to correlate with activity. Given that this compound is a nicotinic acetylcholine analog, these descriptors are critical for understanding its high affinity. biosynth.com

The following table outlines relevant descriptors and their potential influence on biological activity.

| Descriptor Class | Specific Descriptor Example | Potential Correlation with Biological Activity |

| Electronic | Dipole Moment | Influences polar interactions with the receptor binding site. |

| Partial Charges on Atoms | The negative charge on the hydroxyl oxygen and the charge distribution on the pyridine (B92270) ring are key for electrostatic interactions. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the compound's lipophilicity, which affects its ability to cross cell membranes and interact with hydrophobic pockets in the receptor. |

| Topological | Wiener Index | Relates to molecular branching and size, which can impact how the molecule fits within the binding pocket. |

| Steric/Geometrical | Molecular Volume / Surface Area | Defines the size and shape of the molecule, which is critical for steric complementarity with the receptor. |

| Quantum-Chemical | HOMO/LUMO Energies | The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relates to the molecule's ability to participate in charge-transfer interactions. sapub.org |

Predictive Model Development and Validation

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug design for elucidating binding modes and predicting binding affinity. mdpi.com For this compound, docking studies would likely target a subtype of the nicotinic acetylcholine receptor, given its established high affinity for this target. biosynth.com

Once a docked pose is generated, the specific non-covalent interactions between the ligand and the amino acid residues of the receptor's binding site are analyzed. This analysis is fundamental to understanding the structural basis of molecular recognition. nih.govmednexus.org For this compound, the key interactions would likely include:

Hydrogen Bonding: The hydroxyl (-OH) group is a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor and acceptor with polar residues (e.g., serine, threonine, or aspartate) in the receptor. vulcanchem.com

Halogen Bonding: The iodine atom at the 5-position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur in the protein's backbone or side chains. vulcanchem.com This is an increasingly recognized interaction in medicinal chemistry.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking or π-cation interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan within the binding site.

Hydrophobic Interactions: The pyridine ring can also form hydrophobic contacts with nonpolar residues.

A primary output of molecular docking is a scoring function that estimates the binding affinity, often expressed as a free energy of binding (e.g., in kcal/mol). mdpi.com These scoring functions calculate the strength of the protein-ligand interaction by summing up the contributions from the various interactions observed, such as hydrogen bonds and van der Waals forces, while also accounting for desolvation penalties. mdpi.com

While a specific binding affinity score for this compound is not available from public sources, docking software like AutoDock Vina or Schrödinger Suite could be used to generate such predictions. These predicted values are highly valuable for ranking a series of potential ligands, allowing researchers to prioritize the synthesis and testing of compounds predicted to have the highest affinity. arxiv.orgbiorxiv.org The known high affinity of this compound for its receptor suggests that computational predictions would yield a favorable binding score. biosynth.com

Ligand-Receptor Interaction Analysis

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. q-chem.com Unlike molecular mechanics, DFT calculations are based on the principles of quantum mechanics, providing a more fundamental and detailed description of molecular properties. fu-berlin.de

For this compound, DFT calculations (e.g., using the B3LYP functional with a basis set like 6-31G*) can be employed to determine a variety of properties. This approach allows for the calculation and visualization of molecular orbitals, the prediction of reactivity, and the analysis of the molecular electrostatic potential.

Key properties investigated with DFT include:

| Calculated Property | Significance for this compound |

| Optimized Molecular Geometry | Provides precise bond lengths and angles in the ground state, forming the basis for further calculations. researchgate.net |

| HOMO-LUMO Energies & Gap | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy gap (ΔE) is an indicator of molecular stability. sapub.org |

| Molecular Electrostatic Potential (MEP) Map | Visualizes the electron density distribution, highlighting electron-rich regions (like the hydroxyl oxygen and pyridine nitrogen) that are prone to electrophilic attack and electron-poor regions susceptible to nucleophilic attack. |

| Vibrational Frequencies | Predicts the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure and tautomeric form (pyridinone vs. pyridinol). researchgate.net |

| Atomic Partial Charges | Quantifies the charge distribution across the molecule, which is essential input for understanding intermolecular interactions in docking studies. |

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity, physical properties, and biological interactions. For this compound, computational methods like Density Functional Theory (DFT) are employed to characterize its electronic landscape. diva-portal.org Analysis of the electronic structure involves examining the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds.

DFT calculations can reveal the electron density distribution across the this compound molecule. The electronegative oxygen and nitrogen atoms in the pyridinol ring, along with the iodine atom, significantly influence this distribution, creating regions of varying electron density. This, in turn, dictates the molecule's electrostatic potential and its propensity for non-covalent interactions, such as hydrogen bonding and halogen bonding. rsc.org Non-covalent interaction (NCI) plots can be calculated to visualize weak and strong attractive or repulsive interactions within the molecule, which are crucial for understanding its binding behavior with biological targets. rsc.org

Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about the molecule's reactivity. The energy and localization of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO's characteristics point to sites prone to nucleophilic attack. For this compound, the iodine atom and the aromatic ring system are key contributors to these frontier orbitals.

Table 1: Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 33.12 Ų | Influences membrane permeability and oral bioavailability. |

| XLogP | 1.1 - 1.39 | Measures lipophilicity, affecting solubility and membrane transport. chemscene.comuni.lu |

| Hydrogen Bond Donors | 1 | The hydroxyl group can donate a hydrogen bond. chemscene.com |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds. chemscene.com |

Reaction Pathway Energetics

Computational chemistry is a powerful tool for investigating the mechanisms and energy profiles of chemical reactions. By modeling reaction pathways, chemists can understand the feasibility of a synthetic route, identify key intermediates and transition states, and predict reaction outcomes. For this compound, this involves studying the energetics of its synthesis and subsequent reactions.

The synthesis of substituted pyridinols can involve multiple steps, including halogenation. For instance, the iodination of a pyridinium (B92312) salt may proceed through an I+/H+ exchange, forming a reactive N-iodopyridinium ion intermediate. diva-portal.org Computational modeling can elucidate the energy barriers associated with the formation of such intermediates and the subsequent steps of the reaction. This analysis helps in optimizing reaction conditions, such as temperature and choice of reagents, to maximize yield and minimize byproducts. For example, in the synthesis of related di-iodinated pyridinols, an iodine/magnesium-exchange reaction is a critical step, and its energetics can be modeled to understand its efficiency. d-nb.info Understanding these pathways is crucial for developing efficient and scalable syntheses for this compound and its derivatives.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The conformation of a molecule can significantly impact its interaction with biological targets like enzymes and receptors. For a relatively rigid molecule like this compound, conformational flexibility is limited to the orientation of the hydroxyl proton. However, in derivatives where the hydroxyl group is functionalized, the substituent's rotation introduces additional conformational possibilities.

Computational methods such as Monte Carlo sampling combined with DFT calculations can be used to explore the conformational space of such molecules. rsc.org This process identifies low-energy, stable conformers. The analysis may reveal that multiple conformations exist with comparable energies, which could be relevant for its binding promiscuity or specificity. rsc.org Intramolecular interactions, such as hydrogen bonds between a substituent and the pyridine nitrogen or iodine atom, can stabilize certain conformations, and these are readily identified through computational analysis. rsc.org

Pharmacokinetic Property Prediction (ADMET Profiling)

In drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govresearchgate.net In silico ADMET profiling uses computational models to predict these properties early in the drug development process, saving significant time and resources. uniroma1.itfrontiersin.org

For this compound, various ADMET properties can be predicted based on its structure. These predictions are based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimental results. uniroma1.it Properties such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 (CYP) enzyme inhibition, and human intestinal absorption are commonly evaluated. nih.govnih.gov For example, the compound's moderate lipophilicity, as indicated by its predicted LogP value of around 1.39, suggests it may have reasonable absorption and distribution characteristics. chemscene.com

Table 2: Predicted ADMET Profile for this compound

| ADMET Property | Predicted Outcome | Implication in Drug Development |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Suggests good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Likely Permeable | Indicates potential for CNS activity, which can be desirable or undesirable depending on the therapeutic target. |

| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions. |

| Ames Mutagenicity | Predicted Non-mutagenic | Low likelihood of being carcinogenic. |

| hERG Inhibition | Low to Moderate Risk | Requires experimental validation to assess cardiotoxicity risk. nih.gov |

Note: The data in this table are illustrative predictions based on standard chemoinformatic models and require experimental verification.

Virtual Screening and De Novo Drug Design

This compound can serve as a valuable building block in both virtual screening and de novo drug design campaigns. ijpsonline.comnih.gov These computational strategies aim to identify and create novel drug candidates.

In virtual screening, large libraries of chemical compounds are computationally docked into the binding site of a biological target. nih.govscienceopen.com The goal is to identify molecules that are predicted to bind with high affinity and specificity. A fragment-based approach to virtual screening might use a core scaffold like this compound. The library would then contain numerous derivatives where different chemical groups are attached to this core, allowing for a systematic exploration of the chemical space around the scaffold. The pyridine ring, hydroxyl group, and iodine atom each provide distinct interaction points (hydrogen bonding, halogen bonding, π-stacking) that can be exploited for binding.